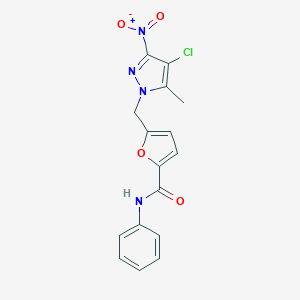
4-chloro-N-(4-methoxy-2-methylphenyl)-3-nitro-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(4-methoxy-2-methylphenyl)-3-nitro-1H-pyrazole-5-carboxamide, commonly known as CMNPC, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound belongs to the class of pyrazole derivatives and has been synthesized using different methods.
作用机制
The mechanism of action of CMNPC is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. PDE4 is an enzyme that is involved in the degradation of cyclic adenosine monophosphate (cAMP), which is a second messenger that regulates various physiological processes.
Biochemical and Physiological Effects
CMNPC has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). Moreover, CMNPC has been shown to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). This compound has also been found to reduce the activity of COX-2 and PDE4, which are enzymes involved in inflammation and pain.
实验室实验的优点和局限性
The use of CMNPC in lab experiments has several advantages. Firstly, it has been shown to have high potency and selectivity, which makes it an ideal compound for studying the mechanisms of action of various enzymes. Secondly, it has been found to have low toxicity, which makes it safe for use in cell culture and animal studies. However, one limitation of using CMNPC in lab experiments is that it is relatively expensive compared to other compounds.
未来方向
There are several future directions for research on CMNPC. Firstly, further studies are needed to fully understand the mechanism of action of this compound. Secondly, more studies are needed to investigate the potential of CMNPC as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Moreover, studies are needed to investigate the pharmacokinetics and pharmacodynamics of CMNPC in vivo to determine its optimal dosage and administration route. Finally, the development of novel synthesis methods for CMNPC may lead to the production of more cost-effective and efficient compounds.
合成方法
The synthesis of CMNPC can be achieved using various methods, including the reaction of 4-chloro-3-nitropyrazole with 4-methoxy-2-methylbenzoyl chloride in the presence of triethylamine. Another method involves the reaction of 4-chloro-3-nitropyrazole with 4-methoxy-2-methylbenzohydrazide in the presence of acetic acid. Both methods produce CMNPC with high yield and purity.
科学研究应用
CMNPC has been extensively used in scientific research due to its unique properties. It has been found to have antitumor, anti-inflammatory, and analgesic effects. This compound has been shown to inhibit the growth of cancer cells in various types of cancer, including breast cancer, lung cancer, and liver cancer. Moreover, CMNPC has been found to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines.
属性
产品名称 |
4-chloro-N-(4-methoxy-2-methylphenyl)-3-nitro-1H-pyrazole-5-carboxamide |
|---|---|
分子式 |
C12H11ClN4O4 |
分子量 |
310.69 g/mol |
IUPAC 名称 |
4-chloro-N-(4-methoxy-2-methylphenyl)-3-nitro-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C12H11ClN4O4/c1-6-5-7(21-2)3-4-8(6)14-12(18)10-9(13)11(16-15-10)17(19)20/h3-5H,1-2H3,(H,14,18)(H,15,16) |
InChI 键 |
NZONGRBVLPMLAV-UHFFFAOYSA-N |
手性 SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)C2=C(C(=NN2)[N+](=O)[O-])Cl |
SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)C2=C(C(=NN2)[N+](=O)[O-])Cl |
规范 SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)C2=C(C(=NN2)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[4-(acetylamino)phenyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B213569.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenoxyacetamide](/img/structure/B213571.png)
![N-(2,4-dimethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213573.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluoro-5-methylphenyl)-2-furamide](/img/structure/B213576.png)
![5-[(2-chlorophenoxy)methyl]-N-(2,5-difluorophenyl)furan-2-carboxamide](/img/structure/B213579.png)

![N-[4-(ethylsulfamoyl)phenyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B213581.png)
![N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213582.png)
![N-(4-ethoxy-2-nitrophenyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213584.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide](/img/structure/B213586.png)
